Cas no 2228855-02-3 (2-(4-bromo-3-fluorophenyl)-2-methyloxirane)

2-(4-bromo-3-fluorophenyl)-2-methyloxirane structure
2228855-02-3 structure
商品名:2-(4-bromo-3-fluorophenyl)-2-methyloxirane
CAS番号:2228855-02-3
MF:C9H8BrFO
メガワット:231.061625480652
CID:6224998
PubChem ID:165703434

2-(4-bromo-3-fluorophenyl)-2-methyloxirane 化学的及び物理的性質

名前と識別子

    • 2-(4-bromo-3-fluorophenyl)-2-methyloxirane
    • EN300-1934799
    • 2228855-02-3
    • インチ: 1S/C9H8BrFO/c1-9(5-12-9)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
    • InChIKey: JCVMRPSIDXKRNO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1F)C1(C)CO1

計算された属性

  • せいみつぶんしりょう: 229.97426g/mol
  • どういたいしつりょう: 229.97426g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 12.5Ų

2-(4-bromo-3-fluorophenyl)-2-methyloxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1934799-5.0g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
5g
$2858.0 2023-05-31
Enamine
EN300-1934799-0.25g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
0.25g
$774.0 2023-09-17
Enamine
EN300-1934799-0.5g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
0.5g
$809.0 2023-09-17
Enamine
EN300-1934799-0.05g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
0.05g
$707.0 2023-09-17
Enamine
EN300-1934799-10.0g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
10g
$4236.0 2023-05-31
Enamine
EN300-1934799-10g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
10g
$3622.0 2023-09-17
Enamine
EN300-1934799-1.0g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
1g
$986.0 2023-05-31
Enamine
EN300-1934799-0.1g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
0.1g
$741.0 2023-09-17
Enamine
EN300-1934799-1g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
1g
$842.0 2023-09-17
Enamine
EN300-1934799-5g
2-(4-bromo-3-fluorophenyl)-2-methyloxirane
2228855-02-3
5g
$2443.0 2023-09-17

2-(4-bromo-3-fluorophenyl)-2-methyloxirane 関連文献

2-(4-bromo-3-fluorophenyl)-2-methyloxiraneに関する追加情報

Professional Introduction to Compound with CAS No. 2228855-02-3 and Product Name: 2-(4-bromo-3-fluorophenyl)-2-methyloxirane

The compound with the CAS number 2228855-02-3 and the product name 2-(4-bromo-3-fluorophenyl)-2-methyloxirane represents a significant advancement in the field of pharmaceutical chemistry. This oxirane derivative, characterized by its unique structural motifs, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of both bromine and fluorine substituents in the aromatic ring introduces a high degree of electronic tunability, making it a valuable scaffold for designing novel bioactive molecules.

In recent years, the pharmaceutical industry has increasingly focused on the development of small-molecule inhibitors targeting various disease pathways. The compound 2-(4-bromo-3-fluorophenyl)-2-methyloxirane has been identified as a promising candidate for further exploration in this domain. Its oxirane ring, a strained three-membered heterocycle, is known for its reactivity and ability to engage in diverse chemical transformations. This feature makes it an attractive building block for constructing more complex molecular architectures with tailored biological activities.

One of the most compelling aspects of this compound is its structural versatility. The combination of a bromo and fluoro substituent on the aromatic ring allows for selective functionalization at multiple positions, enabling chemists to fine-tune its pharmacophoric properties. Such modifications are crucial for optimizing drug-like characteristics such as solubility, bioavailability, and target specificity. The methyloxirane moiety further enhances its utility by providing a reactive site for further derivatization, facilitating the synthesis of analogues with enhanced pharmacological profiles.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of molecules, often leading to improved therapeutic outcomes. In the case of 2-(4-bromo-3-fluorophenyl)-2-methyloxirane, the fluorine atom at the 3-position relative to the bromine substituent creates a region of high electrophilicity, which can be exploited in cross-coupling reactions and other synthetic transformations. This characteristic has been leveraged in several research endeavors aimed at developing novel therapeutic agents.

The oxirane ring itself is a well-studied scaffold in medicinal chemistry due to its ability to form stable complexes with biological targets. Its strained three-membered structure facilitates conformational flexibility, allowing it to interact effectively with proteins and enzymes. This property has been exploited in designing molecules that exhibit potent inhibitory activity against various disease-causing targets. For instance, oxirane derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer progression, making them attractive candidates for further investigation.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of 2-(4-bromo-3-fluorophenyl)-2-methyloxirane and its derivatives. Molecular modeling techniques have enabled researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds with improved pharmacological properties. These computational approaches have been integrated into high-throughput screening (HTS) protocols, allowing for rapid identification of promising candidates for experimental validation. Such integrative strategies have significantly accelerated the drug discovery process.

In addition to its pharmaceutical applications, this compound has shown potential in materials science and agrochemical research. The unique combination of substituents on the aromatic ring imparts distinct electronic and steric properties, making it suitable for applications in organic electronics and crop protection agents. Researchers have explored its use as an intermediate in synthesizing advanced materials with tailored optoelectronic properties. These findings underscore the broad utility of 2-(4-bromo-3-fluorophenyl)-2-methyloxirane across multiple scientific disciplines.

The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include halogenation reactions, nucleophilic substitutions, and ring-closing metathesis to construct the oxirane core. Recent innovations in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields. These advancements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

Evaluation of 2-(4-bromo-3-fluorophenyl)-2-methyloxirane in preclinical studies has revealed intriguing biological activities that warrant further exploration. Initial assays have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases and metabolic disorders. The compound's ability to modulate these pathways suggests its utility as a therapeutic agent or as a tool compound for mechanistic studies. Further characterization through X-ray crystallography and NMR spectroscopy has provided insights into its molecular structure and conformational preferences.

The future direction of research on this compound will likely focus on expanding its chemical space through structural diversification and exploring novel biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation by combining expertise in synthetic chemistry, computational modeling, and biological screening. Such interdisciplinary approaches will be essential for unlocking the full potential of 2-(4-bromo-3-fluorophenyl)-2-methyloxirane as a lead compound or intermediate material.

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